N2-Neopentyl-DG cep
Description
Contextualization within Advanced Organic Synthesis and Chemical Biology Research
Significance of Neopentyl and dG Moieties in Advanced Chemical Scaffolds for Research Applications
The Neopentyl Group:
The neopentyl group, with its chemical formula (CH₃)₃CCH₂-, is known for its significant steric bulk. ontosight.ai This steric hindrance can profoundly influence the reactivity and stability of the molecule to which it is attached. ontosight.ai In the context of chemical scaffolds, the neopentyl group can serve as a protecting group, enhancing stability towards various chemical conditions. wikipedia.orgnih.gov For instance, neopentyl sulfate (B86663) diesters have demonstrated high stability to strong acids and bases. nih.gov This characteristic is valuable in complex multi-step syntheses. Furthermore, the neopentyl glycol scaffold has been investigated for its ability to stabilize radiohalogens for theranostic applications, showcasing its utility in creating stable, functional molecules. researchgate.netnih.gov
| Property of Neopentyl Group | Significance in Chemical Scaffolds |
| High Steric Hindrance | Influences reaction pathways and enhances molecular stability. ontosight.ai |
| Protecting Group Potential | Provides stability against acidic and basic conditions. wikipedia.orgnih.gov |
| Scaffold for Functionalization | Enables the development of stable molecules for applications like radiopharmaceuticals. researchgate.netnih.gov |
The Deoxyguanosine (dG) Moiety:
Deoxyguanosine (dG) is one of the four fundamental nucleosides that constitute DNA. Its purine (B94841) base, guanine (B1146940), is susceptible to chemical modification and plays a crucial role in various biological processes. The dG moiety is a frequent target of oxidative damage within DNA, leading to lesions that can have significant biological consequences. capes.gov.br Understanding the chemistry of dG and its derivatives is therefore central to research in DNA damage and repair. mdpi.com
| Feature of dG Moiety | Research Significance |
| Fundamental DNA Component | Essential for studying DNA structure and function. |
| Susceptibility to Oxidation | A key focus in DNA damage and repair research. capes.gov.br |
| Conformational Flexibility | Modifications can influence DNA structure and biological outcomes. acs.org |
| Role in DNA Strand Breaks | Important for understanding mechanisms of DNA damage. rsc.org |
Current Research Landscape and Potential Areas of Investigation for N2-Neopentyl-DG cep
The current research landscape for modified phosphoramidites like this compound is driven by the expanding field of nucleic acid therapeutics and diagnostics. rootsanalysis.comaxispharm.com There is a growing demand for oligonucleotides with enhanced properties, such as increased stability against nucleases, improved binding affinity to target sequences, and specific biological activities. marketresearchfuture.com
Current Applications and Research:
Oligonucleotide Synthesis: The primary application of this compound is in the synthesis of modified oligonucleotides. These custom-synthesized DNA or RNA strands can be used in a wide array of research applications, from basic molecular biology to the development of sophisticated therapeutic agents. broadpharm.com
Probing DNA Structure and Function: The introduction of the bulky neopentyl group at the N2 position of guanine can be used to probe the structural and functional consequences of modifications in the minor groove of the DNA double helix.
Development of Therapeutic Oligonucleotides: Modified oligonucleotides are at the forefront of therapeutic innovation. The unique properties conferred by the N2-neopentyl modification could be exploited to develop more stable and effective antisense oligonucleotides or siRNAs. broadpharm.com
Potential Areas of Investigation:
Structural Biology: Detailed structural studies, such as X-ray crystallography or NMR spectroscopy, of oligonucleotides containing N2-neopentyl-dG could provide valuable insights into how this modification affects DNA structure.
Enzymatic Interactions: Investigating how DNA polymerases, restriction enzymes, and other DNA-binding proteins interact with oligonucleotides containing this modification could reveal novel biological activities or resistance to enzymatic degradation.
Therapeutic Efficacy: Further research is needed to explore the potential therapeutic benefits of incorporating N2-Neopentyl-dG into therapeutic oligonucleotides, focusing on aspects like cellular uptake, target engagement, and in vivo stability.
Material Science: The unique properties of the neopentyl group might be leveraged in the field of DNA-based nanomaterials, where precise control over the structure and stability of DNA scaffolds is essential.
Properties
Molecular Formula |
C45H58N7O7P |
|---|---|
Molecular Weight |
840 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2,2-dimethylpropylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H58N7O7P/c1-30(2)52(31(3)4)60(57-25-13-24-46)59-37-26-39(51-29-48-40-41(51)49-43(50-42(40)53)47-28-44(5,6)7)58-38(37)27-56-45(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,29-31,37-39H,13,25-28H2,1-9H3,(H2,47,49,50,53)/t37-,38+,39+,60?/m0/s1 |
InChI Key |
GISJUPLAKCKGSI-YWDFTHBQSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NCC(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NCC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N2 Neopentyl Dg Cep and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation and N2-Substitution in N2-Neopentyl-DG cep Synthesis
The introduction of a neopentyl group at the N2-position of 2'-deoxyguanosine (B1662781) (dG) presents a significant synthetic challenge due to the steric bulk of the neopentyl moiety. Several strategies for carbon-nitrogen bond formation can be considered, each with its own advantages and potential limitations.
The primary hurdle in the synthesis of N2-Neopentyl-dG is the formation of the C-N bond between the exocyclic amine of guanine (B1146940) and the neopentyl group. The neopentyl halide is notoriously unreactive in SN2 reactions due to steric hindrance at the β-carbon. Therefore, alternative methods are required.
Reductive Amination: A promising approach is the reductive amination between 2'-deoxyguanosine and pivalaldehyde (2,2-dimethylpropanal). This method avoids the use of sterically hindered alkyl halides. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ.
Reaction Conditions: The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in a solvent like methanol (B129727) or a mixture of aqueous methanol. nih.gov
Protecting Groups: To ensure selectivity for the N2-position and prevent side reactions with the hydroxyl groups of the deoxyribose sugar, these must be protected. Common protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or acetate (B1210297) esters.
Mitsunobu Reaction: The Mitsunobu reaction offers another pathway, coupling neopentyl alcohol with a suitably protected guanosine (B1672433) derivative. organic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral neopentyl group.
Reagents: The reaction typically employs triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Challenges: The steric bulk of neopentyl alcohol might lead to slower reaction rates and require optimized conditions, such as elevated temperatures or the use of more reactive phosphines.
Palladium-Catalyzed Cross-Coupling Reactions: While more commonly applied for N2-arylation, palladium-catalyzed Buchwald-Hartwig amination could potentially be adapted for alkylation with neopentyl halides or tosylates. nih.gov This method has shown success with bulky aryl groups and might overcome the steric hindrance limitations of traditional SN2 reactions.
Catalyst System: A typical system would involve a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a suitable phosphine (B1218219) ligand, like Xantphos or BINAP, in the presence of a base. nih.gov
| Method | Neopentyl Source | Key Reagents | Potential Advantages | Potential Challenges |
| Reductive Amination | Pivalaldehyde | NaBH3CN or NaBH(OAc)3 | Mild conditions, avoids unreactive halides | Potential for dialkylation |
| Mitsunobu Reaction | Neopentyl alcohol | PPh3, DEAD/DIAD | Versatile for C-N bond formation | Steric hindrance may lower yield |
| Pd-Catalyzed Coupling | Neopentyl bromide/tosylate | Pd catalyst, phosphine ligand, base | Can overcome high steric barriers | Requires careful optimization of catalyst system |
The synthesis of the 2'-deoxyguanosine (dG) moiety itself is well-established. For modified nucleosides, the strategy often involves either modifying a pre-existing dG nucleoside or synthesizing the modified nucleobase first and then coupling it to a deoxyribose derivative (a process known as glycosylation).
For N2-Neopentyl-dG, the more common approach is to start with a commercially available and suitably protected 2'-deoxyguanosine derivative. This avoids the complexities and potential regioselectivity issues of the glycosylation step with a modified purine (B94841) base.
Total Synthesis Pathways for this compound
A plausible total synthesis of this compound involves a multi-step sequence that includes protection of the sugar hydroxyls, introduction of the neopentyl group, selective deprotection, and final phosphitylation.
A Proposed Synthetic Pathway:
Protection of 2'-deoxyguanosine: The starting material, 2'-deoxyguanosine, is first protected at the 3'- and 5'-hydroxyl positions. Silyl protecting groups, such as TBDMS, are often employed due to their stability under various reaction conditions and their selective removal.
N2-Alkylation: With the hydroxyl groups protected, the neopentyl group is introduced using one of the methods described in section 2.1.1. Reductive amination with pivalaldehyde is a strong candidate due to its likely tolerance of steric hindrance.
Selective Deprotection: The 5'-hydroxyl protecting group is selectively removed to allow for the subsequent phosphitylation reaction. For silyl groups, fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are typically used.
Phosphitylation: The final step involves the reaction of the free 5'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). This introduces the cyanoethyl phosphoramidite (B1245037) (cep) group, yielding the target compound. nih.gov
Derivatization and Functionalization Strategies for this compound Analogues
The synthetic route to this compound can be adapted to produce a variety of analogues.
Modification of the Neopentyl Group: Analogues can be synthesized by using different aldehydes or alcohols in the reductive amination or Mitsunobu steps, respectively. For example, using isobutyraldehyde (B47883) would lead to the N2-isobutyl analogue.
Modification of the Deoxyribose Sugar: The synthesis can start with modified 2'-deoxyguanosine derivatives, such as those with substitutions at the 2'-position, to create analogues with altered sugar puckering or nuclease resistance.
Modification of the Phosphoramidite: Different phosphitylating agents can be used to introduce alternative protecting groups on the phosphorus atom, which may be desirable for specific oligonucleotide synthesis strategies.
Catalytic Methods and Reaction Conditions in this compound Synthesis
Catalysis plays a crucial role in several steps of the synthesis of this compound.
Reductive Amination: While the reducing agents themselves are stoichiometric, the formation of the intermediate imine can be catalyzed by mild acids.
Palladium-Catalyzed Cross-Coupling: This method is entirely dependent on the palladium catalyst and the associated ligand. The choice of ligand is critical for achieving high yields, especially with sterically demanding substrates.
Phosphitylation: The final phosphitylation step is typically activated by a weak acid catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). nih.gov These activators protonate the diisopropylamino group of the phosphitylating agent, making it a better leaving group.
The reaction conditions for each step must be carefully optimized to maximize yields and minimize side reactions, especially given the steric bulk of the neopentyl group. Anhydrous conditions are critical for the phosphitylation step to prevent hydrolysis of the reagents and product.
| Reaction Step | Catalyst/Activator | Typical Reagents | Solvent | Key Conditions |
| N2-Reductive Amination | (Mild Acid) | Pivalaldehyde, NaBH3CN | Methanol | Anhydrous, inert atmosphere |
| Pd-Catalyzed N2-Alkylation | Pd(OAc)2 / Ligand | Neopentyl-Br, Base | Toluene or Dioxane | Anhydrous, inert atmosphere, elevated temp. |
| 5'-Deprotection | - | TBAF | THF | Room temperature |
| Phosphitylation | 1H-Tetrazole or ETT | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Dichloromethane or Acetonitrile | Anhydrous, inert atmosphere, 0°C to rt |
Structural Elucidation and Conformational Analysis of N2 Neopentyl Dg Cep
Advanced Spectroscopic Techniques for Molecular Structure Determination
There is no publicly available research detailing the use of advanced spectroscopic techniques for the structural determination of N2-Neopentyl-DG cep. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are standard for elucidating the structure of such compounds, specific data, including spectra or detailed structural coordinates for this compound, have not been published in peer-reviewed literature.
Conformational Preferences and Stereochemical Considerations in this compound
Information regarding the specific conformational preferences and stereochemical aspects of this compound is not available in the scientific literature. The presence of the bulky neopentyl group at the N2 position of the guanine (B1146940) base would be expected to influence the conformational dynamics of the molecule, particularly the sugar-base torsion angle and the conformation of the furanose ring. However, without experimental or theoretical studies, any discussion on these aspects would be purely speculative.
Computational Approaches for Predicting Molecular Conformation and Dynamics
A search for computational studies, such as those employing density functional theory (DFT) or molecular dynamics (MD) simulations, to predict the molecular conformation and dynamics of this compound yielded no results. Such studies would be invaluable in understanding the three-dimensional structure and flexibility of the molecule, but it appears they have not been conducted or, if they have, the results are not publicly accessible.
Mechanistic Investigations of N2 Neopentyl Dg Cep Interactions at the Molecular and Cellular Levels
Biochemical Pathway Modulation by N2-Neopentyl-DG cep in Research Systems
There are no documented studies indicating that the phosphoramidite (B1245037) reagent this compound directly modulates biochemical pathways. Research in this area is generally focused on the consequences of the N2-alkyl guanine (B1146940) adduct after it has been incorporated into a DNA strand. For instance, various N2-guanine adducts can disrupt DNA transcription and replication, potentially leading to mutations if not repaired by cellular mechanisms. nih.gov The specific impact of an N2-neopentyl group within a DNA duplex on cellular pathways has not been detailed in the available literature.
Enzyme-Ligand Binding Dynamics and Kinetics Involving this compound
Direct enzyme-ligand binding studies involving the this compound phosphoramidite molecule have not been reported. However, related research explores how N2-alkyl modifications on guanine within a DNA strand affect interactions with DNA processing enzymes, such as DNA repair proteins. morressier.com For example, modifications at the N2-exocyclic amine of 8-oxo-guanine (a common form of oxidative DNA damage) have been shown to be critical for recognition and repair by the enzyme MutY. morressier.com Studies using N2-alkyl analogs help to probe the structural requirements, such as steric bulk and hydrogen bonding capacity, that govern enzyme recognition of damaged DNA. morressier.com It is plausible that an N2-neopentyl group could sterically influence the binding of DNA polymerases or repair enzymes, but specific kinetic data are not available.
Receptor-Mediated Interactions and Affinity Studies for this compound Analogues
The abbreviation "CEP" in this compound refers to c yanoe thyl p hosphoramidite, a chemical moiety essential for oligonucleotide synthesis. glenresearch.com This should not be confused with C-Terminally Encoded Peptides (CEPs), which are peptide hormones in plants that interact with CEP Receptors (CEPRs) to regulate root development and nutrient signaling. nih.govnih.gov There is no scientific basis to suggest that the phosphoramidite this compound or its resulting nucleoside modification interacts with any known cellular receptors.
Role of this compound in Molecular Recognition Processes
The role of this compound in molecular recognition is indirect, manifesting through the properties of the N2-neopentyl-deoxyguanosine adduct once it is part of a DNA duplex. The bulky neopentyl group, located in the minor groove of the DNA double helix, would be expected to alter the local conformation and recognition by DNA-binding proteins. For comparison, other bulky adducts on the guanine base have been shown to significantly alter the conformation of the DNA duplex, which in turn affects how proteins and other molecules recognize and interact with that specific DNA sequence. nih.gov While specific studies on the N2-neopentyl adduct are lacking, the general principle is that such modifications serve as recognition markers for the cellular DNA repair machinery. nih.govresearchgate.net
Investigation of Proton-Coupled Electron Transfer (PCET) or Electron Transfer (ET) Mechanisms Involving this compound (if applicable to its structure)
There is no research available in the scientific literature that investigates Proton-Coupled Electron Transfer (PCET) or Electron Transfer (ET) mechanisms involving this compound or the N2-neopentyl-deoxyguanosine adduct. Research into the electron transfer properties of modified nucleosides tends to focus on guanine itself, which is the most easily oxidized of the natural DNA bases, and its various oxidation products, such as the 2′-deoxyguanosin-N1-yl radical. johnshopkins.edu The introduction of a saturated alkyl group like neopentyl at the N2 position is not expected to introduce a redox-active site or significantly alter the intrinsic electron transfer properties of the guanine base in a way that would make it a primary subject for PCET/ET studies.
Computational and Theoretical Chemistry Studies on N2 Neopentyl Dg Cep
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies containing data on the quantum chemical calculations of N2-Neopentyl-dG CEP were found. Such studies would typically involve using methods like Density Functional Theory (DFT) to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to understand the molecule's electronic structure and predict its reactivity.
Molecular Docking and Dynamics Simulations for this compound Interactions with Biomolecules
No specific molecular docking or molecular dynamics (MD) simulation studies for this compound were identified in the available literature. These types of studies are crucial for predicting how a molecule might interact with biological targets, such as enzymes or DNA-binding proteins. For a modified nucleotide, simulations would typically explore how the neopentyl group affects the conformation of a DNA duplex and its interactions with other molecules.
Prediction of Reaction Pathways and Transition States for this compound
There is no available research detailing the prediction of reaction pathways or transition states for this compound. This type of computational analysis would be essential for understanding the mechanisms of its synthesis or degradation, or its reactivity during oligonucleotide synthesis.
Structure-Activity Relationship (SAR) Analysis using In Silico Models for this compound
No in silico Structure-Activity Relationship (SAR) analyses for this compound have been published. SAR studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate a molecule's structural features with its biological activity. For this compound, such an analysis would be speculative without foundational experimental or computational data.
Applications of N2 Neopentyl Dg Cep in Chemical Biology and As Research Tools
N2-Neopentyl-DG cep as a Probe for Biological Pathway Elucidation
The introduction of N2-neopentyl-deoxyguanosine into oligonucleotides allows for the investigation of various biological pathways, particularly those involving nucleic acid recognition and metabolism. The neopentyl group can act as a steric block, influencing the binding of proteins and enzymes to the DNA or RNA strand. nih.gov This is particularly relevant in studying DNA repair mechanisms, where the presence of a bulky adduct in the minor groove can signal the presence of damage and initiate a cascade of repair processes.
For instance, N2-alkyl-dG lesions have been shown to trigger the accumulation of R-loops in the genome, which can impact transcription and genome stability. nih.govnih.gov By incorporating N2-neopentyl-dG into a specific DNA sequence, researchers can study how the cellular machinery responds to such a sterically demanding lesion, providing insights into the pathways that recognize and resolve these structures. The neopentyl group, being larger than smaller alkyl groups, would be expected to cause a more significant perturbation, potentially amplifying the cellular response.
Table 1: Comparison of N2-Alkyl-dG Modifications and Their Investigated Biological Effects
| N2-Alkyl Modification | Investigated Biological Process | Key Findings |
| N2-benzyl-dG | DNA damage and repair | Can be formed from environmental carcinogens and leads to mutations if not repaired. |
| N2-propyl-dG | RNA duplex stability | Causes moderate destabilization when paired with A or C. nih.gov |
| N2-(1-carboxyethyl)-dG | Endogenous DNA damage | A major stable adduct formed from the metabolic byproduct methylglyoxal. nih.gov |
| N2-neopentyl-dG (inferred) | Steric hindrance in protein-DNA interactions | The bulky neopentyl group is expected to significantly perturb the minor groove, impacting the binding of proteins and enzymes. |
Utilization of this compound in Biochemical Assay Development and High-Throughput Screening Methodologies
This compound can be a valuable component in the development of novel biochemical assays and high-throughput screening (HTS) platforms. Oligonucleotides containing this modification can be used to design specific substrates for enzymes involved in nucleic acid metabolism. For example, an assay could be designed to screen for inhibitors of a particular DNA repair enzyme by monitoring the enzyme's inability to process a DNA strand containing the bulky N2-neopentyl-dG adduct.
Furthermore, the unique properties of this modified nucleoside can be exploited in binding assays. For instance, in a fluorescence polarization assay, an oligonucleotide probe containing N2-neopentyl-dG could be used to screen for proteins that specifically recognize this type of DNA modification. The bulky neopentyl group could enhance the specificity of the interaction, leading to a more robust and reliable assay.
This compound as a Component in Advanced Biochemical Reagents and Solubilizing Agents
More significantly, N2-modified guanosine (B1672433) derivatives are key components in the synthesis of advanced biochemical reagents. For example, they are used to create probes for mRNA labeling and to study the effects of modifications on mRNA cap structures. nih.govnih.gov While the neopentyl group itself may not directly confer solubility, its presence can be part of a larger molecular design for a reagent with specific binding or probing capabilities.
This compound in Peptide and Protein Modification Research
While direct modification of peptides and proteins with this compound is not a primary application, oligonucleotides containing this modification are crucial for studying peptide- and protein-nucleic acid interactions. The neopentyl group in the minor groove of DNA can serve as a unique recognition element or a disruptive probe for proteins that bind to this region.
Researchers can synthesize DNA duplexes with N2-neopentyl-dG at specific positions and then study the binding affinity and specificity of various DNA-binding proteins, such as transcription factors or DNA polymerases. This can help to map the critical contact points between the protein and the DNA and to understand how bulky adducts in the minor groove might interfere with these interactions. Such studies are vital for understanding the mechanisms of genotoxicity of certain DNA-damaging agents.
Development of this compound Conjugates for Targeted Research Applications
This compound can be incorporated into oligonucleotides that are subsequently conjugated to other molecules for targeted research applications. For example, an oligonucleotide containing this modification could be attached to a fluorescent dye or a biotin molecule. This would allow for the visualization and tracking of the modified oligonucleotide within a cell or for its use in affinity purification experiments.
Furthermore, the development of conjugates can extend to the creation of cross-linking agents. By attaching a reactive group to the neopentyl moiety (though this would require further chemical modification), it would be possible to create a tool for covalently trapping proteins that bind to the site of the modified base. nih.gov This would be a powerful method for identifying and characterizing the proteins involved in the recognition and repair of bulky DNA adducts.
Table 2: Potential Conjugates of N2-Neopentyl-dG Containing Oligonucleotides and Their Applications
| Conjugate Moiety | Potential Research Application |
| Fluorescent Dye (e.g., Fluorescein) | Cellular localization studies of modified DNA; Fluorescence Resonance Energy Transfer (FRET) assays. |
| Biotin | Affinity pull-down assays to identify binding partners; Immobilization on streptavidin-coated surfaces for binding studies. |
| Cross-linking Agent | Covalent trapping and identification of proteins that bind to the modified DNA site. |
| Peptide | Targeted delivery of the modified oligonucleotide to specific cells or cellular compartments. |
Advanced Materials Science and Delivery Systems Research Involving N2 Neopentyl Dg Cep
Encapsulation and Formulation Studies of N2-Neopentyl-DG cep for Research Delivery Systems
There are no available research findings or data tables in published literature regarding the encapsulation or specific formulation of this compound for research delivery systems.
Polymerization and Copolymer Research Involving this compound Units
No studies have been identified that explore the use of this compound as a monomer unit in polymerization or copolymer research beyond its standard role in oligonucleotide synthesis.
Future Perspectives and Emerging Research Directions for N2 Neopentyl Dg Cep
Integration of Multi-Omics Data for Comprehensive Understanding of N2-Neopentyl-DG cep Interactions
A holistic understanding of the biological impact of oligonucleotides modified with this compound necessitates a multi-pronged analytical approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex interactions of these modified nucleic acids within a biological system. omicstutorials.comnih.gov By simultaneously analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of the downstream effects of this compound incorporation.
Future research could focus on utilizing multi-omics to:
Identify Off-Target Effects: By comparing the transcriptomic and proteomic profiles of cells treated with N2-neopentyl-dG-modified oligonucleotides to untreated cells, researchers can identify unintended changes in gene and protein expression.
Elucidate Mechanisms of Action: Metabolomic analysis can reveal alterations in cellular metabolic pathways, providing insights into how these modified oligonucleotides exert their biological effects. nih.gov
Discover Novel Biomarkers: Integrated multi-omics data can help in the identification of biomarkers that correlate with the therapeutic or diagnostic efficacy of N2-neopentyl-dG-containing oligonucleotides. nih.gov
Machine learning and artificial intelligence will be pivotal in analyzing the large and complex datasets generated by multi-omics studies, helping to identify meaningful patterns and predict biological outcomes. ahajournals.orgresearchgate.net
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Layer | Potential Application | Expected Insights |
| Genomics | Whole-genome sequencing | Identification of potential genomic instability or off-target binding sites. |
| Transcriptomics | RNA-sequencing | Understanding changes in gene expression profiles upon interaction. |
| Proteomics | Mass spectrometry-based proteomics | Profiling alterations in protein expression and post-translational modifications. |
| Metabolomics | NMR and mass spectrometry | Revealing shifts in cellular metabolic pathways and networks. |
Development of Advanced High-Throughput Methodologies for this compound Research
The advancement of research into this compound and its applications is intrinsically linked to the development of high-throughput screening (HTS) methodologies. nih.govewadirect.com HTS allows for the rapid testing of large numbers of modified oligonucleotides, accelerating the discovery of molecules with desired properties. nih.gov
Future directions in this area include:
Miniaturized Assays: The development of miniaturized, well-plate-based assays will enable the screening of vast libraries of N2-neopentyl-dG-modified oligonucleotides with minimal reagent consumption.
Automated Synthesis and Screening: Integrating automated oligonucleotide synthesis with HTS platforms will create a seamless workflow from design to biological evaluation. pharmasalmanac.com
Phenotypic Screening: Moving beyond target-based screening, high-content phenotypic screening can identify N2-neopentyl-dG-modified oligonucleotides that induce a desired cellular phenotype without a preconceived target.
These advanced HTS methodologies will be crucial for exploring the vast chemical space of modified oligonucleotides and identifying lead candidates for therapeutic and diagnostic applications.
Application of Green Chemistry Principles in this compound Synthesis and Utilization
The synthesis of modified phosphoramidites like this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The adoption of green chemistry principles is essential for developing more sustainable and environmentally friendly synthetic routes. huarenscience.comyale.edu
Key areas for the application of green chemistry include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water or bio-based solvents. sigmaaldrich.com
Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. yale.edu
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the neopentyl group and the deoxynucleoside core. huarenscience.com
By embracing green chemistry, the production of this compound can become more cost-effective and environmentally responsible, aligning with the growing demand for sustainable scientific practices.
Table 2: The 12 Principles of Green Chemistry and their Application to this compound Synthesis
| Principle | Application in Synthesis |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |
| Designing Safer Chemicals | Designing the final product to have low intrinsic toxicity. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. acs.org |
| Catalysis | Using catalytic reagents instead of stoichiometric ones. |
| Design for Degradation | Designing the molecule to break down into benign products after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for accidents. |
Role of this compound in Exploring Novel Chemical Space for Scientific Discovery
Modified nucleosides like this compound are instrumental in expanding the known chemical space for nucleic acids. nih.gov The introduction of the bulky, hydrophobic neopentyl group at the N2 position of guanosine (B1672433) can impart unique structural and functional properties to oligonucleotides. iitb.ac.in
Future research in this area will likely focus on:
Probing DNA-Protein Interactions: The neopentyl group can serve as a steric probe to investigate the recognition and binding of proteins to the minor groove of DNA.
Developing Aptamers with Novel Properties: Incorporating N2-Neopentyl-dG into aptamer libraries could lead to the selection of aptamers with enhanced binding affinity and specificity for their targets.
Creating Novel DNA-based Materials: The unique properties conferred by the neopentyl modification could be harnessed to create novel DNA-based nanomaterials with tailored functionalities.
By providing a tool to systematically modify the chemical landscape of DNA, this compound opens up new avenues for fundamental research and the development of innovative technologies. The exploration of this expanded chemical space is expected to yield novel discoveries in fields ranging from molecular biology to materials science. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for structural validation and purity assessment of N2-Neopentyl-DG cep?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are foundational for structural elucidation and purity quantification. For example, immunoturbidimetric assays (as used in urinary albumin quantification ) and the Jaffe method (for creatinine measurement ) highlight the importance of standardized protocols. Mass spectrometry (MS) should complement these to confirm molecular weight and fragmentation patterns. Cross-validation across techniques ensures robustness, similar to the multi-parameter validation in clinical biomarker studies .
Q. How should initial in vitro assays be designed to evaluate the biological activity of this compound?
- Methodological Answer : Employ dose-response experiments with controls for cytotoxicity and solvent effects. Use cell lines relevant to the compound’s hypothesized mechanism, paralleling the inclusion/exclusion criteria in clinical studies (e.g., excluding nephrotoxic confounders in PICU research ). Replicate experiments across independent batches to account for variability, as seen in the cross-sectional design of pediatric ICU studies .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic (PK) data for this compound across preclinical models?
- Methodological Answer : Conduct comparative PK studies using standardized dosing and sampling protocols across models (e.g., rodents vs. non-human primates). Apply meta-analytical frameworks to identify interspecies metabolic differences, akin to resolving discrepancies in biomarker predictive power (e.g., ACR vs. PRISM scores ). Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate human PK profiles from preclinical data.
Q. How can computational modeling predict this compound’s mechanism of action (MoA) while addressing conflicting in silico and experimental results?
- Methodological Answer : Integrate molecular dynamics simulations with experimental binding assays (e.g., surface plasmon resonance) to validate target interactions. Use bidirectional training approaches, inspired by BERT’s context-aware language modeling , to refine predictive algorithms. Discrepancies between computational and experimental data should trigger iterative hypothesis testing, similar to re-evaluating ROC curve thresholds in clinical studies .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U test ) for skewed toxicity data. Use receiver operating characteristic (ROC) curves to define toxicity thresholds, as demonstrated in microalbuminuria mortality prediction . Hill slope models can quantify sigmoidal dose-response relationships, with bootstrapping to estimate confidence intervals.
Data Analysis and Validation
Q. How should researchers address synthesis yield variability in this compound across laboratories?
- Methodological Answer : Implement inter-laboratory validation with shared synthetic protocols, mirroring the standardized data collection in PICU studies (e.g., structured proformas for clinical variables ). Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Publish negative results and procedural details to reduce reproducibility gaps, as emphasized in clinical trial reporting .
Q. What role can Complex Event Processing (CEP) play in real-time monitoring of this compound’s experimental data streams?
- Methodological Answer : CEP systems (e.g., Flink CEP ) can detect anomalies in synthesis or assay data by correlating events like temperature spikes or pH deviations. Rule-based pattern recognition, inspired by clinical CEP applications (e.g., sepsis detection ), enables rapid corrective actions. Combine with machine learning to refine predictive thresholds dynamically.
Contradiction Management
Q. How do conflicting reports on this compound’s stability under physiological conditions inform experimental redesign?
- Methodological Answer : Replicate stability assays under physiologically relevant conditions (e.g., simulated gastric fluid, plasma). Apply accelerated stability testing with LC-MS monitoring, analogous to longitudinal biomarker tracking in ICU patients . Use survival analysis models to estimate degradation kinetics, incorporating covariates like pH and temperature.
Q. What frameworks reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Adopt a translational pipeline: validate in vitro targets using CRISPR knockouts, then test in vivo using disease-relevant animal models. Apply systems pharmacology to model tissue distribution and off-target effects, inspired by multi-organ dysfunction scoring in PICU research . Cross-reference with clinical pharmacokinetic databases to identify interspecies scaling factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
